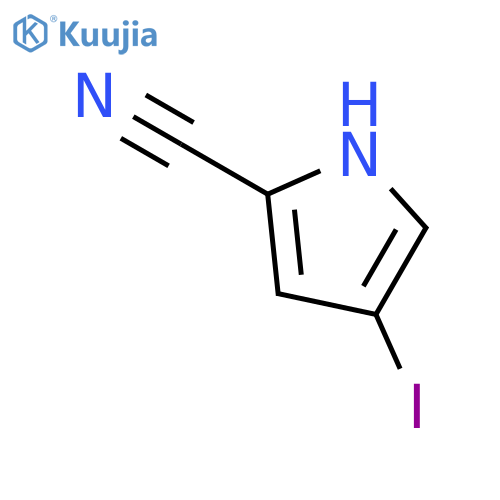Cas no 87721-22-0 (4-Iodo-1H-pyrrole-2-carbonitrile)

87721-22-0 structure
商品名:4-Iodo-1H-pyrrole-2-carbonitrile
4-Iodo-1H-pyrrole-2-carbonitrile 化学的及び物理的性質
名前と識別子
-
- 4-Iodo-1H-pyrrole-2-carbonitrile
- EN300-7599214
- 2-cyano-4-iodopyrrole
- 87721-22-0
- SB62915
- SCHEMBL3573780
- Z1509168242
- DTXSID80529325
- MEUPPRKGBVQHPM-UHFFFAOYSA-N
-
- インチ: InChI=1S/C5H3IN2/c6-4-1-5(2-7)8-3-4/h1,3,8H
- InChIKey: MEUPPRKGBVQHPM-UHFFFAOYSA-N
- ほほえんだ: C1=C(C#N)NC=C1I
計算された属性
- せいみつぶんしりょう: 217.93410g/mol
- どういたいしつりょう: 217.93410g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 8
- 回転可能化学結合数: 0
- 複雑さ: 126
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.4
- トポロジー分子極性表面積: 39.6Ų
4-Iodo-1H-pyrrole-2-carbonitrile 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7599214-1.0g |
4-iodo-1H-pyrrole-2-carbonitrile |
87721-22-0 | 95.0% | 1.0g |
$414.0 | 2025-02-24 | |
| Enamine | EN300-7599214-5.0g |
4-iodo-1H-pyrrole-2-carbonitrile |
87721-22-0 | 95.0% | 5.0g |
$1199.0 | 2025-02-24 | |
| Aaron | AR004H61-10g |
4-Iodo-1H-pyrrole-2-carbonitrile |
87721-22-0 | 95% | 10g |
$2470.00 | 2023-12-15 | |
| 1PlusChem | 1P004GXP-5g |
4-Iodo-1H-pyrrole-2-carbonitrile |
87721-22-0 | 95% | 5g |
$1544.00 | 2024-04-20 | |
| 1PlusChem | 1P004GXP-500mg |
4-Iodo-1H-pyrrole-2-carbonitrile |
87721-22-0 | 95% | 500mg |
$445.00 | 2024-04-20 | |
| Aaron | AR004H61-50mg |
4-Iodo-1H-pyrrole-2-carbonitrile |
87721-22-0 | 95% | 50mg |
$130.00 | 2025-02-14 | |
| 1PlusChem | 1P004GXP-250mg |
4-Iodo-1H-pyrrole-2-carbonitrile |
87721-22-0 | 95% | 250mg |
$255.00 | 2024-04-20 | |
| Crysdot LLC | CD11037507-1g |
4-Iodo-1H-pyrrole-2-carbonitrile |
87721-22-0 | 95+% | 1g |
$402 | 2024-07-18 | |
| Enamine | EN300-7599214-0.5g |
4-iodo-1H-pyrrole-2-carbonitrile |
87721-22-0 | 95.0% | 0.5g |
$310.0 | 2025-02-24 | |
| Enamine | EN300-7599214-0.1g |
4-iodo-1H-pyrrole-2-carbonitrile |
87721-22-0 | 95.0% | 0.1g |
$113.0 | 2025-02-24 |
4-Iodo-1H-pyrrole-2-carbonitrile 関連文献
-
1. Organocatalytic enantioselective formal synthesis of bromopyrrole alkaloidsvia aza-Michael additionSu-Jeong Lee,Seok-Ho Youn,Chang-Woo Cho Org. Biomol. Chem. 2011 9 7734
87721-22-0 (4-Iodo-1H-pyrrole-2-carbonitrile) 関連製品
- 2138346-82-2(INDEX NAME NOT YET ASSIGNED)
- 131271-19-7((4-chloro-3-methylphenyl)methanol)
- 2241337-84-6(Bemnifosbuvir hemisulfate)
- 1208076-29-2(2,6-Difluorotoluene (Methyl D3))
- 139604-89-0(1,1,1,2-Tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane)
- 1805282-57-8(Ethyl 3-cyano-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)
- 1550708-13-8(1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid)
- 1379526-94-9(5,7-bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylic acid)
- 1554146-96-1(4-4-(2-aminoethyl)-1H-pyrazol-1-ylphenol)
- 1207033-73-5(N-4-({4-(6-methylpyridazin-3-yl)oxyphenyl}sulfamoyl)phenylacetamide)
推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
